(+)-6-Aminopenicillanic Acid-d3
Description
Properties
Molecular Formula |
C₈H₉D₃N₂O₃S |
|---|---|
Molecular Weight |
219.28 |
Synonyms |
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d3; 6-APA-d3; 6-APS-d3; 6β-Aminopenicillanic acid-d3; NSC 50071-d3; [2S-(2α,5α,6β)]-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic A |
Origin of Product |
United States |
Isotopic Labeling Methodologies for + 6 Aminopenicillanic Acid D3
Strategies for Site-Specific Deuterium (B1214612) Incorporation into the 6-Aminopenicillanic Acid Scaffold
The synthesis of (+)-6-Aminopenicillanic Acid-d3 necessitates chemical strategies that allow for the specific placement of deuterium atoms. While a direct synthesis of (+)-6-Aminopenicillanic Acid-d3 may not be extensively documented, established methods for the deuteration of related penicillin derivatives provide a clear blueprint for its preparation.
A plausible and effective strategy involves the isotopic exchange on a suitable precursor molecule. For instance, a method has been described for the synthesis of 6β-bromopenicillanic acid labeled with deuterium in the β-methyl group. This approach involves refluxing the S-sulfoxide of a protected 6α-bromopenicillanate in the presence of a deuterium source like D₂O or tert-BuOD. Subsequent deoxygenation, deprotection, and epimerization steps yield the desired deuterated compound. A similar strategy could be envisioned for the synthesis of (+)-6-Aminopenicillanic Acid-d3 by selecting a precursor that allows for deuterium exchange at the desired positions.
Another general approach to site-specific deuteration involves the use of organometallic intermediates. For example, a common strategy is the formation of a Grignard reagent from a halogenated precursor, followed by quenching with a deuterated electrophile, such as deuterated water (D₂O). This method allows for the precise introduction of deuterium at the site of the original halogen. The synthesis of a specifically halogenated precursor to 6-aminopenicillanic acid would be the critical first step in such a synthetic route.
Biosynthetic Approaches for Deuterium Labeling of 6-Aminopenicillanic Acid Precursors
Biosynthetic methods offer an elegant and often highly specific means of producing isotopically labeled compounds. The production of deuterated penicillins through fermentation has been successfully demonstrated, which provides a direct pathway to obtaining deuterated 6-aminopenicillanic acid. nih.gov The general principle involves supplying a fermentation culture of a penicillin-producing microorganism, such as Penicillium chrysogenum, with deuterated precursors. nih.gov
The biosynthesis of the penicillin core structure relies on the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. By providing the fermentation medium with deuterated versions of these precursors, the microorganism will incorporate them into the penicillin molecule. For example, feeding the culture with deuterated L-valine could lead to the incorporation of deuterium into the dimethylthiazolidine ring of the penicillin nucleus.
Once the deuterated penicillin, such as deuterated Penicillin G, is produced and isolated from the fermentation broth, it can be subsequently converted to (+)-6-Aminopenicillanic Acid-d3. This conversion is typically achieved through enzymatic hydrolysis, a process discussed in the following section. This biosynthetic approach is particularly advantageous for producing complex molecules with high isotopic enrichment and the correct stereochemistry. A study on the biosynthetic incorporation of ¹³C-labeled L-cysteine into penicillin G and cefotaxime (B1668864) highlights the feasibility of using labeled precursors for producing complex antibiotics. chemrxiv.orgscispace.com
Chemo-Enzymatic Methods for Deuterium Introduction at Specific Positions
Chemo-enzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to achieve specific molecular transformations. In the context of (+)-6-Aminopenicillanic Acid-d3, a key enzymatic step is the hydrolysis of a deuterated penicillin to yield the desired deuterated 6-APA nucleus. google.comnih.gov
This process typically involves the use of the enzyme penicillin acylase (also known as penicillin amidase). This enzyme specifically cleaves the acyl side chain from the 6-amino group of the penicillin molecule. Therefore, a chemo-enzymatic route to (+)-6-Aminopenicillanic Acid-d3 would involve:
Chemical or Biosynthetic Synthesis of a Deuterated Penicillin: A suitable deuterated penicillin, such as deuterated Penicillin G or Penicillin V, is first synthesized. This can be achieved through the biosynthetic methods described in the previous section or through a total or semi-synthetic chemical route.
Enzymatic Hydrolysis: The isolated deuterated penicillin is then subjected to the action of penicillin acylase. The enzyme catalyzes the removal of the side chain, leaving the intact deuterated 6-aminopenicillanic acid core.
This method is highly efficient and avoids the use of harsh chemical reagents that could potentially compromise the integrity of the β-lactam ring. The specificity of the enzyme ensures that only the desired amide bond is cleaved, resulting in a high yield of the target molecule. The use of enzymes in the synthesis of isotopically labeled compounds, such as nucleotides, has been shown to be a powerful strategy. nih.govnih.gov
Isotopic Enrichment Verification and Quantification Techniques for (+)-6-Aminopenicillanic Acid-d3
Following the synthesis of (+)-6-Aminopenicillanic Acid-d3, it is crucial to verify the incorporation of deuterium and to quantify the level of isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to accurately determine the mass of the deuterated molecule and its fragments, confirming the presence of deuterium. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful variant of this technique that can provide information on the location of the deuterium atoms within the molecule by analyzing the fragmentation patterns. nih.govnih.govspectroscopyonline.comyoutube.com Quantification of isotopic enrichment can be achieved by comparing the peak intensities of the deuterated and non-deuterated species. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable tool for the structural elucidation of molecules and the analysis of isotopic labeling.
¹H NMR (Proton NMR): In ¹H NMR, the replacement of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding signal in the spectrum. This provides a clear indication of the site of deuteration. studymind.co.uk
²H NMR (Deuterium NMR): Direct detection of deuterium can be achieved through ²H NMR spectroscopy. This technique provides a spectrum of the deuterium nuclei, confirming their presence and providing information about their chemical environment. sigmaaldrich.com For highly deuterated compounds, deuterium NMR is often more informative than proton NMR. sigmaaldrich.com
¹³C NMR: The presence of a deuterium atom on a carbon atom can cause a small shift in the ¹³C NMR signal and can also affect the coupling patterns, providing further evidence of deuteration.
The combination of these techniques allows for a comprehensive analysis of the synthesized (+)-6-Aminopenicillanic Acid-d3, ensuring its identity, purity, and the precise level of isotopic enrichment.
Advanced Synthetic Strategies and Pathway Elucidation for 6 Aminopenicillanic Acid and Its Deuterated Analogues
Enzymatic Hydrolysis of Penicillins for 6-Aminopenicillanic Acid Production in Research Settings
The enzymatic hydrolysis of penicillins, particularly Penicillin G (Pen G) and Penicillin V (Pen V), into 6-aminopenicillanic acid (6-APA) is a cornerstone of β-lactam antibiotic production. This biocatalytic approach offers a more efficient and environmentally benign alternative to traditional chemical methods. nih.gov In research settings, this process is extensively studied to optimize conditions and enhance yield.
The enzymatic conversion of penicillins to 6-APA is catalyzed by penicillin acylase (also known as penicillin amidase). tandfonline.comroyalsocietypublishing.org This enzyme is produced by a variety of microorganisms. royalsocietypublishing.orgnih.gov The reaction involves the selective hydrolysis of the amide bond linking the acyl side chain to the 6-amino group of the penicillin nucleus, leaving the labile β-lactam ring intact. acs.org The resulting products are 6-APA and the corresponding carboxylic acid (e.g., phenylacetic acid from Pen G). core.ac.uk
Research has explored various reaction systems to improve the efficiency of this bioconversion. One such approach is the use of aqueous two-phase systems (ATPS), which can facilitate product recovery and reduce enzyme inhibition by the products. core.ac.uknih.gov For instance, a system using polyethylene (B3416737) glycol (PEG) 20000 and dextran (B179266) T 70 has been shown to achieve high conversion ratios of Pen G to 6-APA. core.ac.uknih.gov Another innovative method involves a three-liquid-phase system composed of dodecane, a thermosensitive polymer, and water, which allows for the simultaneous separation of the two products into different phases, driving the reaction equilibrium towards 6-APA formation. nih.gov
Penicillin Acylase Catalysis: Mechanistic and Kinetic Studies
The catalytic mechanism of penicillin acylase from Escherichia coli involves the formation of a covalent acyl-enzyme intermediate. acs.orgnih.gov The enzyme belongs to the N-terminal nucleophile hydrolase superfamily. acs.org The catalytic process is initiated by the nucleophilic attack of the N-terminal serine residue on the amide carbonyl carbon of the penicillin substrate. acs.org This forms a tetrahedral intermediate, which then collapses to release the 6-APA and form the acyl-enzyme intermediate. acs.org The subsequent hydrolysis of this intermediate releases the carboxylic acid and regenerates the free enzyme. acs.org
Kinetic studies have provided valuable insights into the efficiency of this process. The Michaelis-Menten constant (Km) for phenoxymethylpenicillin has been determined to be 4.0 mg/ml. royalsocietypublishing.org The pH optimum for the hydrolytic activity of penicillin acylase is approximately 9.0, while the enzyme exhibits maximum stability at a pH of around 10.0. royalsocietypublishing.org The optimal temperature for the reaction over a short duration is about 50°C. royalsocietypublishing.org
Kinetic isotope effect (KIE) studies using deuterium (B1214612) have further elucidated the mechanism. A normal solvent deuterium KIE of 2 on the hydrolysis of penicillin analogs suggests that the formation of the acyl-enzyme proceeds via a general acid-base mechanism where a proton transfer occurs in the rate-limiting step. nih.gov
Recombinant Microbial Systems for Optimized Bioconversion
To enhance the production of 6-APA, recombinant microbial systems have been developed to overexpress penicillin acylase. Escherichia coli is a commonly used host for this purpose. nih.govnih.gov The use of recombinant E. coli with intracellular penicillin acylase has demonstrated high conversion efficiencies. core.ac.uknih.gov
The table below summarizes the performance of a recombinant E. coli system for 6-APA production in an aqueous two-phase system.
| Parameter | Value | Reference |
| Substrate | Penicillin G | core.ac.uknih.gov |
| Biocatalyst | Recombinant E. coli A56 (ppA22) | core.ac.uknih.gov |
| System | PEG 20000/Dextran T 70 | core.ac.uknih.gov |
| Substrate Concentration | 7% (w/v) | core.ac.uknih.gov |
| pH | 7.8 | core.ac.uknih.gov |
| Temperature | 37°C | core.ac.uknih.gov |
| Conversion Ratio (mol 6-APA/mol Pen G) | 0.9-0.99 | nih.gov |
| Volumetric Productivity (µmol/min·ml) | 3.6-4.6 | core.ac.uknih.gov |
| Product Purity (after crystallization) | 96% | nih.gov |
Chemo-Enzymatic and Chemical Synthesis Routes for 6-Aminopenicillanic Acid-d3
While the primary focus of research has been on the enzymatic production of 6-APA, the synthesis of its deuterated analogue, (+)-6-Aminopenicillanic Acid-d3, involves specialized chemical or chemo-enzymatic strategies. The introduction of deuterium atoms serves as a stable isotopic label, which is invaluable for metabolic studies and reaction mechanism elucidation.
Information specifically detailing the chemo-enzymatic and chemical synthesis routes for 6-Aminopenicillanic Acid-d3 is not extensively available in the public domain. However, general principles of chemical synthesis of 6-APA can be inferred and adapted for the introduction of deuterium. The chemical cleavage of the penicillin side chain typically involves protecting the carboxyl group, activating the amide on the side chain, and then hydrolyzing the resulting imine ether derivative under mild conditions. guidechem.com Deuterium could potentially be introduced at specific non-labile positions on the 6-APA core structure through deuterated starting materials or reagents in a multi-step chemical synthesis.
A chemo-enzymatic approach might involve the enzymatic hydrolysis of a custom-synthesized deuterated penicillin precursor. For instance, a deuterated phenylacetic acid could be used as a precursor in a fermentation process to produce deuterated Penicillin G, which would then be enzymatically hydrolyzed to yield 6-APA and deuterated phenylacetic acid.
Biosynthetic Pathway Elucidation of 6-Aminopenicillanic Acid using Isotopic Tracers
The biosynthesis of penicillin is a complex process that has been extensively studied using isotopic tracers, including deuterated compounds. Penicillin is a secondary metabolite derived from three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. oup.com
The biosynthetic pathway begins with the condensation of these three amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.gov This reaction is catalyzed by a large multifunctional enzyme called ACV synthetase (ACVS). oup.comnih.gov The formation of this tripeptide is an energy-intensive process, requiring ATP. nih.gov
Precursor Feeding Experiments with Deuterated and Other Labeled Compounds
Feeding experiments with isotopically labeled precursors have been instrumental in deciphering the penicillin biosynthetic pathway. By supplying a producing organism, such as Penicillium chrysogenum, with a labeled compound, researchers can track the incorporation of the label into the final penicillin molecule and its intermediates.
For instance, feeding experiments with labeled phenylacetic acid, a precursor for the side chain of Penicillin G, have been conducted to study its uptake and incorporation. nih.gov While specific studies on feeding with deuterated L-α-aminoadipic acid, L-cysteine, or L-valine to produce deuterated 6-APA are not readily found in the provided results, the principle remains a fundamental technique in biosynthetic pathway elucidation. The use of deuterated compounds in such experiments can help determine the stereochemistry of enzymatic reactions and identify the origin of specific atoms in the final product. nih.gov
Identification of Intermediate Metabolites in Penicillin Biosynthesis
The use of isotopic tracers has been crucial in identifying the key intermediate metabolites in the penicillin biosynthetic pathway. The first stable intermediate formed from the precursor amino acids is the tripeptide ACV. oup.comnih.gov
The next step in the pathway is the oxidative cyclization of ACV to form isopenicillin N (IPN). oup.com This reaction is catalyzed by the enzyme isopenicillin N synthase (IPNS) and results in the formation of the characteristic bicyclic β-lactam structure. oup.com IPN is the first bioactive intermediate in the pathway. biocyc.org
In the final step of Penicillin G biosynthesis, the L-α-aminoadipyl side chain of IPN is exchanged for a phenylacetyl group. biocyc.org This reaction is catalyzed by acyl-coenzyme A:isopenicillin N acyltransferase (AAT). oup.com The phenylacetyl group is derived from phenylacetic acid, which is supplied to the fermentation medium. nih.govbiocyc.org
The table below outlines the key enzymes and intermediates in the biosynthesis of Penicillin G.
| Precursors | Enzyme | Intermediate/Product | Reference |
| L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | oup.comnih.gov |
| ACV | Isopenicillin N synthase (IPNS) | Isopenicillin N (IPN) | oup.com |
| IPN, Phenylacetyl-CoA | Acyl-CoA:isopenicillin N acyltransferase (AAT) | Penicillin G | oup.combiocyc.org |
Mechanistic Investigations of Biochemical Transformations Involving + 6 Aminopenicillanic Acid D3
Enzyme Kinetic Isotope Effects (KIE) using Deuterated 6-Aminopenicillanic Acid
Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are fundamental in determining the rate-limiting steps and transition state structures of enzyme-catalyzed reactions. The use of deuterated substrates like (+)-6-aminopenicillanic acid-d3 is central to these investigations.
Elucidation of Rate-Limiting Steps in Acylase-Mediated Reactions
In the context of penicillin acylase, an enzyme of immense industrial importance for the production of semi-synthetic penicillins, KIE studies help to dissect the multi-step reaction mechanism. utm.my Penicillin acylase catalyzes the hydrolysis of penicillins to yield 6-aminopenicillanic acid (6-APA). nih.gov This process involves the formation of a covalent acyl-enzyme intermediate. nih.gov
Stopped-flow experiments with penicillin analogues have indicated that the formation of the acyl-enzyme is the rate-limiting step in the conversion of penicillin G and ampicillin (B1664943). nih.gov By substituting specific protons with deuterium (B1214612) in the substrate, researchers can pinpoint which bond-breaking or bond-forming events are kinetically significant. A significant KIE (where the reaction rate is slower with the deuterated substrate) would suggest that the cleavage of that particular C-H bond is part of the rate-determining step of the reaction.
Solvent Deuterium Isotope Effects in Enzymatic Catalysis
Solvent deuterium isotope effects (SDIEs) provide information about the role of proton transfer in the reaction mechanism. mdpi.com When a reaction is carried out in heavy water (D₂O) instead of H₂O, a change in the reaction rate can indicate the involvement of solvent protons in the rate-limiting step. mdpi.com
For penicillin acylase, a normal solvent deuterium KIE of 2 has been observed for the hydrolysis of certain penicillin analogues. nih.gov This suggests that the formation of the acyl-enzyme intermediate proceeds via a general acid-base mechanism where a proton is transferred in the transition state of the rate-limiting step. nih.gov The proton inventory, a technique that examines the KIE as a function of the mole fraction of D₂O, further supports this by indicating the number of protons transferred in the transition state. nih.gov Interestingly, in some cases, an inverse isotope effect at low D₂O concentrations can be observed, which may be attributed to viscosity effects of D₂O compared to H₂O. nih.gov
Studies on Reaction Mechanisms of Derivatization and Degradation Pathways
Understanding the chemical transformations that 6-APA can undergo is critical for optimizing its production and for the synthesis of new penicillin derivatives.
The primary degradation pathway for 6-APA in aqueous solutions is hydrolysis of the β-lactam ring. nih.gov Kinetic studies have been conducted to model the degradation rates under various conditions of temperature and pH. nih.govnih.gov These models are crucial for designing efficient manufacturing and purification processes that minimize the loss of this valuable intermediate. nih.gov
The derivatization of 6-APA, specifically the acylation of its primary amine, is the cornerstone of producing a vast array of semi-synthetic penicillins. mdpi.comwikipedia.org Mechanistic studies in this area focus on the activation of the acylating agent, often through the formation of mixed anhydrides, to facilitate the reaction with the amino group of 6-APA. mdpi.com The choice of activating agent and reaction conditions can significantly influence the yield and purity of the final product.
Interactions with Biological Macromolecules: Research Methodologies
The interaction of 6-APA and its derivatives with enzymes is a key area of research, providing insights into substrate specificity, binding, and catalytic mechanisms.
Enzyme-Substrate Binding Studies (e.g., penicillin acylase)
Penicillin acylase exhibits a high degree of specificity for its substrates. nih.gov Binding studies, often employing techniques like competitive inhibition assays and X-ray crystallography, have been instrumental in understanding the structural basis for this specificity. nih.gov These studies have revealed that the active site of penicillin acylase can accommodate a variety of phenylacetic acid derivatives, with some ligands inducing conformational changes within the binding pocket. nih.gov The affinity of the enzyme for different substrates and inhibitors can be quantified through kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki). For example, with staphylococcal penicillinase, the Km for 6-aminopenicillanic acid is significantly higher than that for benzylpenicillin, indicating a lower affinity for 6-APA. royalsocietypublishing.org
| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value |
| Staphylococcal penicillinase | 6-Aminopenicillanic acid | Km | 0.03 M |
| Staphylococcal penicillinase | Benzylpenicillin | Km | < 0.0003 M |
| B. cereus penicillinase | 6-Aminopenicillanic acid | Km | 0.003 M |
| B. cereus penicillinase | Benzylpenicillin | Km | 0.00006 M |
| Native E. coli Penicillin Acylase | Penicillin G | Km | 18.18 mM |
| Immobilized E. coli Penicillin Acylase | Penicillin G | Km | 22.22 mM |
This table presents kinetic data for the interaction of various enzymes with 6-aminopenicillanic acid and related compounds.
Investigation of Conformational Changes Induced by Substrate Binding
The binding of a substrate or ligand to an enzyme can induce significant conformational changes in the protein structure. These changes are often crucial for catalysis and can be studied using techniques like X-ray crystallography. nih.govnih.gov In penicillin acylase, the binding of different ligands has been shown to cause a "flipping" of certain amino acid residues, such as Arg145 and Phe146, in the active site. nih.gov These conformational shifts are thought to be important for the proper positioning of the substrate for catalysis and may also play a role in the autocatalytic processing of the enzyme itself. nih.govnih.gov The ability of certain residues to adopt multiple, energetically favorable positions allows the enzyme to accommodate a range of substrates while maintaining its catalytic efficiency. nih.gov
Research Applications of + 6 Aminopenicillanic Acid D3 in Derivatization and Analog Development
Design and Synthesis of Novel Semisynthetic β-Lactam Analogues for Research Purposes
The primary use of (+)-6-aminopenicillanic acid-d3 is as a specialized building block for the synthesis of novel, isotopically labeled semisynthetic β-lactam analogues. The fundamental synthetic routes mirror those used for unlabeled 6-APA, with the key difference being the intentional incorporation of a deuterium-labeled core. The most common method for creating semisynthetic penicillins is the acylation of the amino group at the C-6 position of the 6-APA nucleus. mdpi.com
The synthesis process typically involves activating the carboxylic acid of a desired side chain and then reacting it with the amino group of (+)-6-aminopenicillanic acid-d3. One established method involves converting the side-chain carboxylic acid into a mixed anhydride, often using pivaloyl chloride, to create an active form for the acylation reaction. mdpi.com This activated side chain readily reacts with the triethylammonium (B8662869) salt of 6-APA in a solvent like anhydrous dichloromethane (B109758) to form the final deuterated penicillin analogue. mdpi.com This approach allows for the creation of a vast library of compounds where the β-lactam core is specifically labeled for analytical purposes.
Another strategy involves the direct coupling of the side chain to the 6-APA nucleus using coupling agents. nih.gov These methods are versatile and can be adapted for solid-phase synthesis, enabling the rapid generation of diverse libraries of deuterated β-lactam compounds for screening and research. nih.gov The resulting deuterated analogues are structurally identical to their non-deuterated counterparts, save for the isotopic label, making them ideal for comparative studies.
Table 1: Synthetic Strategies for Derivatizing (+)-6-Aminopenicillanic Acid-d3
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Mixed Anhydride Method | The carboxylic acid of the side chain is activated by forming a mixed anhydride, which then acylates the amine of 6-APA-d3. | Pivaloyl chloride, Triethylamine, Dichloromethane | mdpi.com |
| Direct Coupling | A coupling agent facilitates the formation of an amide bond between the side chain carboxylic acid and the 6-APA-d3 amine. | EDC.HCl, HOBt, DMF/DMSO | nih.gov |
| Enzymatic Acylation | Penicillin G acylase catalyzes the condensation of an acyl donor (ester or amide) with the 6-APA-d3 nucleus. | Immobilized Penicillin G Acylase, Acyl donor (e.g., D-phenylglycine methyl ester) | google.comnih.gov |
| Solid-Phase Synthesis | The 6-APA-d3 core is attached to a resin, allowing for sequential reactions and purifications to build the final molecule. | Wang resin, Fmoc-protected amino acids | nih.gov |
The synthesis of these novel deuterated analogues is not an end in itself but a means to facilitate further research into their properties and interactions.
Structure-Activity Relationship (SAR) Studies using Deuterium (B1214612) Labeling as a Mechanistic Probe
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov The use of (+)-6-aminopenicillanic acid-d3 to create deuterated analogues provides a unique and subtle tool for probing these relationships. Deuteration, the replacement of hydrogen with deuterium, can influence a drug's pharmacokinetic and metabolic profiles due to the kinetic isotope effect (KIE). medchemexpress.comnih.gov The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of that bond.
In the context of β-lactams, this has several research applications:
Metabolic Stability: If a specific position on the penicillin scaffold is susceptible to metabolic degradation by enzymes like cytochrome P450, replacing hydrogen with deuterium at that site can slow this process. By synthesizing a series of analogues from (+)-6-aminopenicillanic acid-d3 and comparing their metabolic stability to the non-deuterated versions, researchers can pinpoint sites of metabolic vulnerability. This information is invaluable for designing new drugs with improved pharmacokinetic properties, such as a longer half-life. nih.gov
Mechanism of Action: Deuterium labeling can help elucidate the mechanism of action. For instance, if a specific C-H bond on the β-lactam core is involved in the interaction with a target enzyme (like a penicillin-binding protein or a β-lactamase), the KIE might alter the binding affinity or the rate of enzyme inhibition. By observing these changes, researchers can gain insights into the precise biochemical interactions at the active site.
The subtle yet significant impact of deuteration allows medicinal chemists to fine-tune molecular properties, potentially leading to safer and more effective drug candidates. nih.gov
Enzymatic and Chemical Modification Strategies for Core Structure Diversification
The 6-APA core is a versatile scaffold that can be modified through both enzymatic and chemical means to generate a wide array of derivatives. nih.govnih.gov Using (+)-6-aminopenicillanic acid-d3 as the starting material allows for the creation of isotopically labeled libraries of these diversified structures.
Enzymatic Modification: Penicillin G acylase (PGA) is a widely used enzyme in the pharmaceutical industry for both the hydrolysis of Penicillin G to produce 6-APA and for the synthesis of semisynthetic penicillins. nih.govnih.gov This enzyme can catalyze the acylation of the 6-APA nucleus using a variety of acyl donors. google.comnih.gov Research has shown that PGA can be used in aqueous media under mild conditions, making it an environmentally friendly alternative to purely chemical synthesis. nih.gov It is highly probable that (+)-6-aminopenicillanic acid-d3 would serve as an effective substrate for PGA, allowing for the enzymatic synthesis of a range of deuterated penicillin analogues. This process is often performed using immobilized enzymes to facilitate catalyst recovery and reuse. google.com
Chemical Modification: A wide range of chemical modifications can be applied to the 6-APA core. Beyond the standard acylation of the C-6 amine, other parts of the molecule can be altered. For example, new functional groups can be introduced via multi-step chemical reactions. biomedpharmajournal.org Researchers have successfully synthesized novel derivatives by sulfonylation of the 6β-amino group to create β-lactamase inhibitors. nih.gov Applying these synthetic routes to (+)-6-aminopenicillanic acid-d3 would yield deuterated versions of these novel structures, which could then be used in mechanistic studies. The synthesis often involves protecting groups and carefully controlled reaction conditions to achieve the desired modifications without disrupting the sensitive β-lactam ring. mdpi.com
Table 2: Core Structure Diversification Methods
| Modification Type | Strategy | Example Reaction | Potential Outcome with 6-APA-d3 | Reference |
|---|---|---|---|---|
| Enzymatic | Acylation | PGA-catalyzed condensation of an acyl donor with the C-6 amine. | Creation of a library of deuterated semisynthetic penicillins for SAR studies. | google.comnih.gov |
| Chemical | Acylation | Reaction with an activated carboxylic acid (e.g., acid chloride or mixed anhydride). | Synthesis of specific deuterated analogues with novel side chains. | mdpi.comnih.gov |
| Chemical | Sulfonylation | Reaction of the C-6 amine with a sulfonyl chloride. | Production of deuterated sulfonamidopenicillanic acids as potential β-lactamase inhibitors. | nih.gov |
| Chemical | Esterification | Conversion of the carboxylic acid group to an ester. | Generation of deuterated prodrugs with altered solubility or pharmacokinetic properties. | biomedpharmajournal.org |
These diversification strategies, when applied to a deuterated core, provide essential tools for exploring the vast chemical space of β-lactam antibiotics.
Investigation of Biochemical Interactions of Novel Derivatives
A primary reason for synthesizing derivatives from (+)-6-aminopenicillanic acid-d3 is to investigate their biochemical interactions with greater precision. The deuterium label acts as a tracer that can be monitored using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov
Target Engagement: Penicillins exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov By using a deuterated analogue, researchers can study the binding kinetics and conformational changes of the PBP upon interaction with the antibiotic. NMR techniques can track the chemical shifts of the deuterated positions, providing detailed information about the binding event and the local environment of the drug in the active site.
Membrane Translocation: For β-lactams to be effective against Gram-negative bacteria, they must first cross the outer membrane, often through porin channels like OmpF. nih.gov The translocation process is complex and depends on the physicochemical properties of the antibiotic. Using deuterated analogues allows researchers to trace the path of the drug across the membrane and study its interactions within the porin channel. This can help explain why some penicillins are more effective against certain bacteria than others and can guide the design of derivatives with improved penetration capabilities. nih.gov
Metabolite Identification: When a drug is metabolized, it is broken down into various smaller molecules. Identifying these metabolites is a critical part of drug development. Using a deuterated parent drug simplifies this process significantly. nih.gov When analyzing samples (e.g., from plasma or urine) with mass spectrometry, the metabolites derived from the deuterated drug will retain the isotopic label, giving them a distinct mass signature. This makes them easier to identify amongst the multitude of endogenous molecules, helping to build a complete picture of the drug's metabolic fate. nih.gov This is particularly useful for low-level quantification of the drug and its metabolites in pharmacokinetic studies. nih.gov
Computational Chemistry and Theoretical Studies on 6 Aminopenicillanic Acid and Its Deuterated Forms
Quantum Mechanical Calculations of Molecular Structure and Reactivity
Quantum mechanical (QM) calculations offer profound insights into the electronic structure and reactivity of molecules, including the pharmaceutically vital nucleus of penicillins, 6-aminopenicillanic acid (6-APA). nih.gov These computational methods are essential for understanding the intrinsic properties that govern its biological activity.
Protonation and Deprotonation Behavior of 6-Aminopenicillanic Acid
The behavior of 6-aminopenicillanic acid (6-APA) in terms of protonation and deprotonation is crucial to its function. At a physiological pH of around 7, the carboxylic acid group is typically deprotonated, existing as a carboxylate anion (COO-). nih.gov This state is considered the inactive form of the antibiotic, as electron repulsion between the carboxylate and the nitrogen lone pair strengthens the amide bond in the β-lactam ring, reducing its reactivity. nih.gov This stability allows the molecule to travel to its target, the penicillin-binding proteins (PBPs), without premature reaction. nih.gov
Quantum mechanical calculations have been employed to investigate the acid-base properties of 6-APA. rsc.org These studies confirm that the deprotonation of the carboxylic acid group (COOH) is energetically more favorable than the deprotonation of the amino groups. rsc.org Conversely, when considering protonation, the amino group (NH2) is more likely to be protonated than the amide nitrogen. rsc.org
Upon reaching the bacterial target, the protonation of the carboxylate group is a key step in activating the antibiotic. This protonation can lead to the formation of an intramolecular hydrogen bond, which weakens the critical amide bond in the β-lactam ring, significantly increasing the reactivity of the carbonyl group and enabling it to acylate the PBP. nih.gov In its crystalline form, 6-APA exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group, a structure stabilized by a network of hydrogen bonds. nih.gov
| Functional Group | Predominant State at pH 7 | Energetic Favorability of Deprotonation | Energetic Favorability of Protonation |
| Carboxylic Acid (COOH) | Deprotonated (COO-) | High | Low (relative to amino group) |
| Amino Group (NH2) | Neutral | Low | High |
| Amide Nitrogen (in ring) | Neutral | Low | Low |
Transition State Analysis of Enzymatic Reactions
The enzymatic hydrolysis of penicillins to produce 6-APA is a cornerstone of the semi-synthetic antibiotic industry. nih.govnih.govnih.gov This reaction, catalyzed by penicillin acylases, involves a transition state that can be analyzed using computational methods. Understanding this transition state is key to optimizing the enzymatic process.
| Aspect | Description |
| Enzyme | Penicillin G Acylase (PGA) is commonly used. nih.gov |
| Reaction | Hydrolysis of Penicillin G to yield 6-APA and phenylacetic acid. |
| Computational Goal | To model the high-energy, transient molecular structure that exists between the substrate-enzyme complex and the acyl-enzyme intermediate. |
| Key Insights | Understanding the interactions between the substrate and active site residues that stabilize the transition state. |
| Application | Optimization of enzyme engineering and reaction conditions for improved 6-APA yield. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules like 6-aminopenicillanic acid. youtube.compsu.edu These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and preferred shapes (conformers). nih.gov For 6-APA, understanding its conformational dynamics is essential as its three-dimensional structure is intrinsically linked to its ability to bind to and inhibit bacterial enzymes. nih.gov
Recent research combining laser ablation with Fourier transform microwave techniques has experimentally identified five different conformers of 6-APA in the gas phase. nih.gov These include the biologically relevant axial and equatorial forms, which differ in the orientation of the carboxylic acid group. nih.gov MD simulations can complement such experimental findings by providing a detailed energetic and temporal analysis of the transitions between these different conformations. youtube.com By simulating the molecule in different environments, such as in a vacuum or in explicit solvent, MD can reveal how the surrounding medium influences the conformational equilibrium.
| Simulation Aspect | Relevance to 6-APA |
| Force Fields | Parameters derived from quantum mechanics are used to define the potential energy of the system. |
| Solvent Models | Explicit water models can be used to simulate the behavior of 6-APA in an aqueous environment. |
| Conformational Sampling | MD simulations can explore the different puckering of the thiazolidine (B150603) and β-lactam rings. |
| Key Conformations | Analysis of axial and equatorial forms of the carboxylic acid group. nih.gov |
| Time Scales | Simulations can range from picoseconds to microseconds to capture different motional dynamics. youtube.com |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, MS fragmentation patterns)
Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which is invaluable for their identification and structural elucidation. mdpi.comrsc.org For (+)-6-Aminopenicillanic Acid-d3, these predictive methods are particularly useful for interpreting its NMR and mass spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for 6-APA can be achieved with a high degree of accuracy using methods like Density Functional Theory (DFT) and machine learning algorithms. mdpi.comnih.gov These methods calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift. For the deuterated analogue, the presence of deuterium (B1214612) in place of hydrogen would significantly alter the ¹H NMR spectrum by removing signals and influencing the splitting patterns of neighboring protons. The predicted ¹³C NMR spectrum would also show minor changes in the chemical shifts of carbons directly bonded to deuterium. The Human Metabolome Database contains predicted ¹H NMR spectra for 6-aminopenicillanic acid. hmdb.ca
Predicting mass spectrometry (MS) fragmentation patterns is another area where computational tools are increasingly applied. epfl.ch By simulating the ionization and subsequent fragmentation of a molecule, it is possible to predict the masses of the resulting fragment ions. nih.govnih.govresearchgate.net This in silico fragmentation can help in identifying the molecule from its mass spectrum. For (+)-6-Aminopenicillanic Acid-d3, the three-dalton mass increase would be evident in the molecular ion peak. The fragmentation pattern would be similar to the non-deuterated compound, but fragments containing the deuterium label would be shifted by the corresponding mass difference, aiding in the identification of the deuterated positions.
| Spectroscopic Technique | Predicted Property | Relevance of Deuteration (d3) |
| NMR Spectroscopy | Chemical shifts (¹H, ¹³C), coupling constants. | Absence of specific ¹H signals; altered coupling patterns; minor shifts in adjacent ¹³C signals. |
| Mass Spectrometry | m/z values of molecular ion and fragment ions. | +3 Da shift in the molecular ion and any fragments containing the deuterium atoms. |
Future Directions in Academic Research on + 6 Aminopenicillanic Acid D3
Advancements in Isotopic Labeling Technologies for Complex Systems
The future utility of (+)-6-APA-d3 in complex biological research is intrinsically linked to the evolution of isotopic labeling technologies. The site-specific introduction of stable isotopes like deuterium (B1214612) is crucial for a variety of analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. nih.gov While biosynthetic strategies have been developed for site-specific 13C labeling of the β-lactam carbonyl in penicillins, similar preparative-scale production of deuterated precursors like (+)-6-APA-d3 remains a key area for development. nih.gov
A significant future direction lies in leveraging advanced techniques such as Deuterium Metabolic Imaging (DMI). DMI is a non-invasive method that uses deuterated substrates to visualize metabolic pathways in vivo. nih.govnih.gov The application of (+)-6-APA-d3 in conjunction with DMI could offer unprecedented insights into the pharmacokinetics and metabolic fate of the penicillin core in real-time. This approach holds promise for studying not just antibiotic action but also the non-antibiotic effects of the β-lactam structure.
Another powerful technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), which probes protein conformational dynamics. acs.org Future research could employ (+)-6-APA-d3 in HDX-MS studies to investigate the interactions between β-lactam antibiotics and their target proteins, such as penicillin-binding proteins (PBPs) and β-lactamases, providing detailed information on allosteric effects and mechanisms of resistance. acs.orgacs.org
Table 1: Emerging Isotopic Labeling Technologies and Their Potential Application to (+)-6-APA-d3 Research
| Technology | Principle | Potential Application with (+)-6-APA-d3 | Anticipated Insights |
| Deuterium Metabolic Imaging (DMI) | In vivo detection of deuterated substrates and their metabolites using MRI. nih.govnih.gov | Tracing the distribution and metabolic conversion of the 6-APA core within a living organism. | Real-time pharmacokinetics, identification of metabolic hotspots, and visualization of tissue penetration. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange on backbone amide hydrogens of a protein to probe conformational dynamics. acs.org | Studying the conformational changes in penicillin-binding proteins or β-lactamases upon binding of a deuterated β-lactam. | Elucidation of binding mechanisms, allosteric regulation, and the structural basis of drug resistance. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" amino acids into proteins for quantitative proteomics. | While not directly using (+)-6-APA-d3, it can be used in parallel to study proteomic responses to deuterated β-lactam treatment. | Understanding the global proteomic shifts in bacteria upon exposure to β-lactam antibiotics. |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to produce isotopically labeled compounds. mdpi.com | Developing efficient and stereoselective methods for the synthesis of (+)-6-APA-d3. | Increased availability of the labeled compound for a wide range of research applications. |
Integration of Multi-Omics Approaches with Deuterium Tracing
The era of systems biology necessitates the integration of multiple "omics" data streams to gain a holistic understanding of biological processes. mdpi.com Future research on (+)-6-APA-d3 will greatly benefit from a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics with deuterium tracing. nih.gov This integrated strategy can unravel the complex cellular responses to β-lactam antibiotics. nih.gov
By treating bacteria with (+)-6-APA-d3 derived antibiotics and subsequently analyzing the various omics layers, researchers can construct detailed models of the drug's mechanism of action and the bacterium's resistance strategies. For instance, transcriptomics can reveal the upregulation of genes encoding β-lactamases or efflux pumps, while proteomics can identify changes in the abundance of target proteins and other cellular machinery. researchgate.net Metabolomics, aided by the deuterium label from (+)-6-APA-d3, can trace the metabolic fate of the antibiotic and its impact on central carbon metabolism. nih.gov
The integration of these datasets can help identify novel drug targets and biomarkers for antibiotic efficacy. nih.gov For example, a multi-omics analysis of isogenic methicillin-susceptible and -resistant Staphylococcus aureus strains treated with a β-lactam antibiotic revealed significant differences in peptidoglycan biosynthesis and other metabolic pathways, providing insights that could only be gleaned through an integrated approach. nih.gov
Development of Novel Biocatalytic Systems for 6-Aminopenicillanic Acid Transformations
The industrial production of 6-APA, the non-deuterated precursor to a vast array of semi-synthetic penicillins, heavily relies on enzymatic hydrolysis of penicillin G or V. nih.gov Future research will likely focus on developing novel biocatalytic systems for the transformation of 6-APA, and by extension, its deuterated analogue. This includes the discovery and engineering of more efficient and stable enzymes, such as penicillin acylases.
A key area of development is the use of immobilized enzymes and whole-cell biocatalysts, which offer advantages in terms of reusability and process stability. Furthermore, the application of biocatalysis for the stereoselective deuteration of α-amino acids suggests the potential for developing enzymatic methods for the synthesis of (+)-6-APA-d3 itself. nih.gov This would provide a more sustainable and efficient alternative to traditional chemical synthesis.
Research into the enzymatic acylation of 6-APA to produce new semi-synthetic penicillins is also an active field. mdpi.com The use of (+)-6-APA-d3 in these biocatalytic systems could serve as a powerful tool to study the enzyme mechanisms and kinetics of these transformations in greater detail.
Table 2: Research Directions in Biocatalytic Systems for 6-APA and their Relevance to (+)-6-APA-d3
| Research Direction | Description | Relevance to (+)-6-APA-d3 |
| Enzyme Immobilization | Attaching enzymes to solid supports to enhance stability and reusability. | Development of robust systems for the production and transformation of (+)-6-APA-d3. |
| Whole-Cell Biocatalysis | Using entire microbial cells containing the desired enzyme for catalysis. | A potential route for the in vivo synthesis of (+)-6-APA-d3 or its derivatives. |
| Enzyme Engineering | Modifying enzyme structure through techniques like directed evolution to improve activity, stability, or substrate specificity. | Creating enzymes with enhanced capabilities for synthesizing or modifying deuterated β-lactam cores. |
| Biocatalytic Deuteration | Utilizing enzymes to catalyze the stereoselective incorporation of deuterium. nih.gov | A promising avenue for the direct and efficient synthesis of (+)-6-APA-d3. |
Exploration of Non-Antibiotic Research Applications for the β-Lactam Core
Recent research has unveiled a surprising array of biological activities for β-lactam molecules beyond their well-established antibiotic properties. nih.gov These include neuroprotective, antioxidant, analgesic, and immunomodulatory effects. nih.gov This opens up a fascinating new frontier for the application of the β-lactam scaffold in non-infectious disease research.
The use of (+)-6-APA-d3 and its derivatives in these new contexts could be highly valuable. The deuterium label can serve as a metabolic tracer to understand the pharmacokinetics and mechanism of action of these compounds in different physiological systems. For example, in neuroscience research, deuterated β-lactams could be used to study their transport across the blood-brain barrier and their engagement with neural targets.
Furthermore, the development of non-β-lactam inhibitors of β-lactamases is an active area of research aimed at combating antibiotic resistance. While seemingly contradictory, the insights gained from studying the interactions of the deuterated β-lactam core with these enzymes can inform the design of novel inhibitors that mimic certain structural features of the β-lactam ring but are not susceptible to hydrolysis.
Q & A
Q. How is (+)-6-Aminopenicillanic Acid-d3 synthesized from penicillin precursors, and what enzymatic methods are critical for its production?
(+)-6-Aminopenicillanic Acid-d3 (6-APA-d3) is synthesized via enzymatic hydrolysis of deuterated penicillin G using penicillin acylase (PA). The process involves replacing the phenylacetyl side chain of penicillin G with deuterium at specific positions, followed by hydrolysis under controlled pH (4–6) and temperature (25–37°C) to retain isotopic integrity. Key steps include immobilizing PA on solid supports (e.g., silica gels) to enhance enzyme stability and reusability . Methodological optimization focuses on reaction kinetics, substrate-enzyme ratios, and minimizing byproduct formation (e.g., phenylacetic acid) .
Q. What purification techniques are recommended for isolating 6-APA-d3 from enzymatic hydrolysis mixtures?
Isolation typically involves ion-exchange chromatography (e.g., Amberlite IRA-400) to separate 6-APA-d3 from residual penicillin G and acidic byproducts. Crystallization at pH 4.5–5.0 (isoelectric point of 6-APA-d3) further purifies the compound. Impurities like phenylacetic acid do not significantly affect crystallization kinetics, enabling scalable recovery with >98% purity . Advanced protocols may integrate cellulose column chromatography for trace impurity removal .
Q. How does deuterium labeling in 6-APA-d3 influence its stability and reactivity compared to non-deuterated 6-APA?
Deuterium substitution at the α-position of the β-lactam ring reduces metabolic degradation rates due to the kinetic isotope effect (KIE), enhancing stability in in vitro assays. However, isotopic labeling may alter solubility profiles, requiring adjustments in solvent systems (e.g., aqueous buffers with 10–20% acetonitrile) during experimental workflows .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in catalytic efficiency data for penicillin acylase across different 6-APA-d3 synthesis protocols?
Discrepancies in enzyme kinetics often arise from variations in immobilization methods (e.g., covalent vs. adsorption-based) or deuterium-induced steric effects. To address this, researchers should:
Q. How can researchers optimize continuous bioreactors for large-scale 6-APA-d3 production while maintaining isotopic purity?
Continuous stirred-tank reactors (CSTRs) with immobilized PA achieve >90% yield by controlling residence time (2–4 hours) and pH (5.0 ± 0.2). Isotopic purity is maintained by using deuterium-enriched fermentation media and minimizing H-D exchange via low-temperature processing (≤30°C). Post-synthesis, ultrafiltration (10 kDa membranes) removes enzyme residues without isotopic dilution .
Q. What analytical methods validate the structural integrity of 6-APA-d3 in complex biological matrices?
- NMR spectroscopy : ¹H/²H NMR confirms deuterium incorporation at C-6 and absence of H-D exchange (e.g., δ 5.5 ppm for β-lactam protons) .
- LC-MS/MS : Quantifies 6-APA-d3 in microbial lysates using MRM transitions (m/z 233 → 114 for d3 vs. 230 → 114 for non-deuterated) .
- X-ray crystallography : Resolves stereochemical configuration and hydrogen-bonding networks in deuterated crystals .
Q. How do mutator strains (e.g., Pseudomonas fluorescens ATCC948) impact the biosynthetic yield of 6-APA-d3, and what mitigation strategies exist?
Mutator strains introduce genomic instability, reducing PA expression and penicillin G conversion efficiency by up to 40%. Mitigation includes:
- Using mismatch repair (MMR)-proficient strains (e.g., E. coli BL21) for stable plasmid maintenance .
- Supplementing cultures with reactive oxygen species (ROS) scavengers (e.g., glutathione) to counteract mutagenic stress .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
